molecular formula C7H6ClN3S B056714 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile CAS No. 112969-42-3

4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile

Cat. No.: B056714
CAS No.: 112969-42-3
M. Wt: 199.66 g/mol
InChI Key: FCAZUZBAZMYJPW-UHFFFAOYSA-N
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Description

4-Chloro-5-cyano-2-methyl-6-(methylthio)pyrimidine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic nitrogen-containing heterocycles that are widely found in nature and have significant biological and pharmaceutical importance . This compound is characterized by the presence of a chloro, cyano, methyl, and methylthio group attached to the pyrimidine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-cyano-2-methyl-6-(methylthio)pyrimidine typically involves the chlorination of 4,6-dimethoxy-2-(methylthio)pyrimidine using N-chlorosuccinimide (NCS) to yield 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine . This intermediate is then subjected to further reactions to introduce the cyano group and other substituents.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale chlorination and subsequent functional group transformations under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-cyano-2-methyl-6-(methylthio)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methylthio group can be oxidized to a sulfone.

    Reduction: The cyano group can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

Mechanism of Action

The mechanism of action of 4-Chloro-5-cyano-2-methyl-6-(methylthio)pyrimidine is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-cyano-2-methyl-6-(methylthio)pyrimidine is unique due to the presence of both cyano and methylthio groups, which confer distinct reactivity and potential biological activities compared to other pyrimidine derivatives

Properties

IUPAC Name

4-chloro-2-methyl-6-methylsulfanylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3S/c1-4-10-6(8)5(3-9)7(11-4)12-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAZUZBAZMYJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)C#N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370904
Record name 4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112969-42-3
Record name 4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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